N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-azaspiro[3.3]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKIGDDLDQUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC12CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423611-62-4 | |
| Record name | N-methyl-1-azaspiro[3.3]heptane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Structural Overview
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is characterized by a spirocyclic structure that provides unique conformational flexibility and steric properties. Its molecular formula is , and it features a carboxamide functional group that enhances its pharmacological profile by improving solubility and bioavailability.
Bioisosterism
One of the primary applications of this compound is its role as a bioisostere for piperidine. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. The incorporation of this compound into drug molecules can lead to enhanced efficacy and reduced toxicity.
- Case Study: Bupivacaine Analogues
Research has demonstrated that replacing the piperidine fragment in the local anesthetic drug Bupivacaine with this compound results in analogues with improved activity and longer duration of action. These modifications not only enhance lipophilicity but also improve water solubility, making the new compounds more effective for clinical use .
Synthesis of Functionalized Derivatives
The ability to synthesize functionalized derivatives of this compound allows for the exploration of various biological activities. Recent studies have reported the synthesis of multiple derivatives that can be utilized in drug discovery, highlighting their versatility in medicinal chemistry .
Antiviral Activity
Recent research has focused on the potential antiviral applications of spirocyclic compounds, including this compound. The compound has been investigated for its ability to inhibit viral proteases, which are crucial for viral replication.
- Case Study: SARS-CoV-2 Inhibitors
Structure-guided design approaches have identified spirocyclic inhibitors that incorporate azaspiro structures, showing promise against SARS-CoV-2 proteases. The introduction of N-Methyl-1-azaspiro[3.3]heptane derivatives into these inhibitors has demonstrated enhanced interaction with viral targets, potentially leading to new antiviral therapies .
Pharmacological Properties
The pharmacological properties of this compound are influenced by its unique structure:
| Property | Description |
|---|---|
| Lipophilicity | Enhanced due to spirocyclic structure |
| Solubility | Improved compared to traditional piperidine derivatives |
| Toxicity | Lower toxicity observed in analogues |
| Biological Activity | Potentially broad-spectrum due to structural diversity |
Mechanism of Action
The mechanism of action of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on spirocyclic frameworks, carboxamide functionalities, or heteroatom positioning:
N,N-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxamide (35b)
- Structural Differences : Incorporates a tricyclo[2.2.1.0²,⁶] framework instead of a spiro[3.3]heptane system, introducing additional ring strain.
- Synthesis : Produced via oxidative umpolung cyclopropanation, yielding a diastereomeric ratio (d.r.) of 93%.
- NMR Data :
2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivatives
- Structural Differences : Replaces the N-methyl carboxamide group with a carboxylic acid, altering polarity and hydrogen-bonding capacity.
- Synthesis : Prepared via nucleophilic additions to 3-azetidinecarbonyl intermediates, with reactions conducted in anhydrous solvents and monitored by LCMS/EI-MS.
- Applications : Explored as bioisosteres for proline in peptide mimetics due to their constrained geometry.
6-Oxa-1-azaspiro[3.3]heptane Oxalate (2:1)
- Structural Differences : Substitutes a carbon atom with oxygen at position 6, creating a 6-oxa-1-azaspiro system.
- Properties : Higher polarity (C₁₂H₂₀N₂O₆) and 97% purity, suggesting utility in salt formation for improved solubility.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Spiro[3.3]heptane derivatives are synthesized using diverse strategies, including cyclopropanation (for tricyclic analogs) and carbonyl additions (for azaspiro systems).
- Oxygen substitution (6-oxa analogs) improves aqueous solubility but may reduce membrane permeability.
- Pharmacological Potential: Carboxamide-containing spirocycles are under investigation as kinase inhibitors or GPCR modulators, leveraging their conformational restriction.
Biological Activity
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.
Overview of this compound
This compound belongs to a class of spirocyclic compounds that are recognized for their diverse biological activities. The spirocyclic structure provides a three-dimensional framework that can enhance binding affinity to biological targets, making these compounds valuable in drug design.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of azaspiro compounds exhibit significant antimicrobial activity. For instance, a related compound, 2-oxa-6-azaspiro[3.3]heptane amide, has shown good minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis . The structural modifications in these compounds often lead to improved metabolic stability and potency.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 2-Oxa-6-Azaspiro[3.3]heptane Amide | 0.5 | M. tuberculosis |
| This compound | TBD | TBD |
Monoamine Oxidase Inhibition
The compound has also been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial for treating neurodegenerative diseases such as Parkinson's disease. In vitro assays have indicated that similar compounds exhibit IC50 values ranging from 0.7 to 289 nM against MAO-B, with no significant activity against MAO-A . This selectivity is advantageous for minimizing side effects associated with non-selective MAO inhibition.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the azaspiro structure can significantly affect biological activity. For example, the introduction of various substituents at specific positions on the azaspiro ring can enhance binding affinity and selectivity for biological targets .
| Modification | Biological Activity | Reference |
|---|---|---|
| Fluorination at C2 | Enhanced MAO-B inhibition | |
| Alkyl substitution at N1 | Improved solubility and potency |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of N-Methyl-1-azaspiro[3.3]heptane derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria and fungi. The study highlighted the importance of the spirocyclic structure in facilitating interactions with bacterial enzymes .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of azaspiro compounds revealed promising results in animal models of Parkinson's disease. The compounds demonstrated significant reductions in neuroinflammation and oxidative stress markers, suggesting potential therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Multi-step synthesis : Start with spirocyclic precursors (e.g., 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives) and employ functional group transformations. For example, a nine-step synthesis using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material has been reported, with Pd-catalyzed amination for introducing the methyl-carboxamide group .
-
Catalysts : Use Pd(PPh₃)₄ or CuI for cross-coupling reactions to ensure regioselectivity.
-
Solvents : Anhydrous THF or DMF under inert atmospheres (N₂/Ar) to prevent hydrolysis .
-
Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
- Data Table : Synthetic Optimization Variables
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Br₂, PPh₃ | CH₂Cl₂ | 0→25 | 78 | 90 |
| 5 | Pd(PPh₃)₄ | THF | 80 | 65 | 95 |
| 9 | HCl (gas) | EtOH | 25 | 85 | 98 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or DMSO-d₆ to confirm spirocyclic structure and methyl-carboxamide substitution. Key signals: δ ~2.3 ppm (N–CH₃), δ ~170 ppm (C=O) .
- LCMS : ESI+ mode to detect [M+H]⁺ ions (calculated MW: ~182.22 g/mol) .
- X-ray crystallography : Resolve conformational rigidity of the spiro[3.3]heptane core .
Advanced Research Questions
Q. How does the conformational rigidity of the spiro[3.3]heptane core influence biological activity in drug-target interactions?
- Methodology :
-
Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of rigid spirocycles versus flexible analogs. The spiro structure reduces entropy penalties, enhancing binding to enzymes like kinases or GPCRs .
-
In vitro assays : Test inhibitory activity (IC₅₀) against target proteins (e.g., HIV-1 protease) using fluorescence polarization or SPR .
- Data Insight :
-
Spirocyclic analogs show 10–100× higher potency than linear counterparts due to preorganized conformations .
Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the spiro[3.3]heptane scaffold?
- Methodology :
-
Substituent variation : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at position 6 to enhance metabolic stability. Replace N-methyl with bulky groups (e.g., tert-butyl) to modulate lipophilicity (logP) .
-
Biological testing : Measure solubility (HPLC), permeability (Caco-2 assay), and plasma stability .
- Data Table : SAR of Spiro[3.3]heptane Derivatives
| R Group | logP | Solubility (µg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| –CH₃ | 1.2 | 25 | 50 |
| –CF₃ | 0.8 | 15 | 12 |
| –t-Bu | 2.1 | 5 | 200 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or biological activities of spirocyclic carboxamides?
- Methodology :
- Troubleshooting synthesis : If yields drop below 50%, verify anhydrous conditions or switch catalysts (e.g., from Pd to Ni) .
- Bioactivity validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Purity checks : Use HPLC with dual detection (UV/ELSD) to confirm absence of regioisomers or byproducts .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
